(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
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Overview
Description
YKL-5-124 is a potent and highly selective covalent CDK7 inhibitor which causes arrest at the G1/S transition and inhibition of E2F-driven gene expression. This results in no change to RNA polymerase II C-terminal domain phosphorylation.
Scientific Research Applications
Pyrimidiopyrazole derivatives, synthesized using similar acrylamide structures, have shown significant antitumor activity. For instance, a study by Fahim, Elshikh, and Darwish (2019) demonstrated outstanding in vitro antitumor activity against HepG2 cell lines. The molecular docking using Auto Dock tools for pyrazole derivatives indicated interaction energy scores that suggest potential for antitumor applications (Fahim, Elshikh, & Darwish, 2019).
In the synthesis of heterocyclic compounds, such as pyrazolo[3,4-d]pyridazines, pyrazoles play a significant role in contributing to diverse biological activities. This includes applications as antipyretic, analgesic drugs, and as agents in organic synthesis. A study by Zaki, Sayed, and Elroby (2016) explored the synthesis and biological activity of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, highlighting the versatility of pyrazole-based compounds (Zaki, Sayed, & Elroby, 2016).
Similarly, Gouda, Berghot, Abd El-Ghani, and Khalil (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety. These compounds were evaluated as antimicrobial agents, with some showing promising activities. This research underscores the potential of pyrazole derivatives in developing new antimicrobial treatments (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
In another study, Mohamed and El-Sayed (2019) used similar acrylamide structures in the synthesis of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives. These compounds were investigated for their antioxidant activity, indicating the role of such chemical structures in developing antioxidant agents (Mohamed & El-Sayed, 2019).
properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABJHHKKJIDGX-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide |
Citations
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